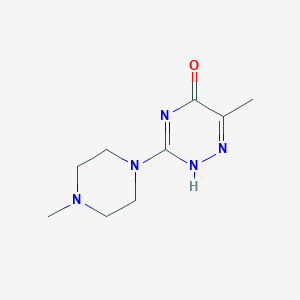
4-nitrobenzaldehyde N-methylthiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitrobenzaldehyde N-methylthiosemicarbazone (4-NBT) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-nitrobenzaldehyde N-methylthiosemicarbazone is not fully understood, but it is believed to involve the formation of metal complexes with transition metals such as copper, iron, and zinc. These metal complexes can interact with biomolecules such as DNA, proteins, and enzymes, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
Studies have shown that 4-nitrobenzaldehyde N-methylthiosemicarbazone and its metal complexes have a wide range of biochemical and physiological effects. For example, 4-nitrobenzaldehyde N-methylthiosemicarbazone has been found to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 4-nitrobenzaldehyde N-methylthiosemicarbazone has also been shown to inhibit the replication of various viruses, including HIV, by interfering with the activity of viral enzymes. In addition, 4-nitrobenzaldehyde N-methylthiosemicarbazone and its metal complexes have been found to exhibit antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-nitrobenzaldehyde N-methylthiosemicarbazone in lab experiments is its high stability and solubility in various solvents. This makes it easy to handle and store, and allows for the synthesis of a wide range of metal complexes. However, one limitation of using 4-nitrobenzaldehyde N-methylthiosemicarbazone is its potential toxicity, especially when used in high concentrations. Therefore, it is important to take appropriate safety precautions when handling 4-nitrobenzaldehyde N-methylthiosemicarbazone and its metal complexes.
Zukünftige Richtungen
There are several future directions for research on 4-nitrobenzaldehyde N-methylthiosemicarbazone and its metal complexes. One area of interest is the development of new metal complexes with enhanced anticancer, antiviral, and antibacterial properties. Another area of interest is the investigation of the mechanism of action of 4-nitrobenzaldehyde N-methylthiosemicarbazone and its metal complexes, including their interactions with biomolecules and their effects on cellular signaling pathways. Finally, the potential applications of 4-nitrobenzaldehyde N-methylthiosemicarbazone and its metal complexes in material science, such as the synthesis of new materials with unique properties, is an area of ongoing research.
Synthesemethoden
The synthesis of 4-nitrobenzaldehyde N-methylthiosemicarbazone involves the reaction of 4-nitrobenzaldehyde with N-methylthiosemicarbazide in the presence of a suitable solvent and catalyst. The reaction proceeds through nucleophilic addition of the thiosemicarbazide to the aldehyde group, followed by cyclization and elimination of water. The resulting product is a yellow crystalline powder with a melting point of 172-174°C.
Wissenschaftliche Forschungsanwendungen
4-nitrobenzaldehyde N-methylthiosemicarbazone has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 4-nitrobenzaldehyde N-methylthiosemicarbazone has been investigated for its anticancer, antiviral, and antibacterial properties. In material science, 4-nitrobenzaldehyde N-methylthiosemicarbazone has been used as a precursor for the synthesis of metal complexes and nanoparticles. In analytical chemistry, 4-nitrobenzaldehyde N-methylthiosemicarbazone has been employed as a reagent for the detection and quantification of various metal ions.
Eigenschaften
Produktname |
4-nitrobenzaldehyde N-methylthiosemicarbazone |
|---|---|
Molekularformel |
C9H10N4O2S |
Molekulargewicht |
238.27 g/mol |
IUPAC-Name |
1-methyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C9H10N4O2S/c1-10-9(16)12-11-6-7-2-4-8(5-3-7)13(14)15/h2-6H,1H3,(H2,10,12,16)/b11-6+ |
InChI-Schlüssel |
SVOLUGVHMCTSGL-IZZDOVSWSA-N |
Isomerische SMILES |
CNC(=S)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-] |
SMILES |
CNC(=S)NN=CC1=CC=C(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
CNC(=S)NN=CC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-phenyl-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B255913.png)

![4-[(2',4'-Dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol](/img/structure/B255916.png)




![(6E)-6-[[2-(1H-benzimidazol-2-yl)hydrazinyl]methylidene]-4-bromocyclohexa-2,4-dien-1-one](/img/structure/B255926.png)


![[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetonitrile](/img/structure/B255935.png)


